

In-Depth Technical Guide: 4-Heptyloxyphenol

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Compound of Interest

Compound Name: 4-Heptyloxyphenol

Cat. No.: B081985

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Heptyloxyphenol**, a versatile organic compound with significant applications in various research and development fields. This document details its chemical identity, physicochemical properties, relevant experimental protocols, and its role in key biological pathways.

Chemical Identity

- Chemical Name: **4-Heptyloxyphenol**
- CAS Number: 13037-86-0[1][2][3]

Synonyms

4-Heptyloxyphenol is also known by several other names in scientific literature and commercial catalogs. These include:

- p-(Heptyloxy)phenol[1][4]
- Hydroquinone Monoheptyl Ether[5][6]
- 4-heptoxyphenol[3][6]
- p-Heptoxyphenol[1][4]
- AC 45594[3]

- Phenol, 4-(heptyloxy)-[1][4]
- p-N-Heptyloxyphenol[6][7]
- 4-(Heptyloxy)benzoolol[1]

Physicochemical and Quantitative Data

The following table summarizes the key quantitative properties of **4-Heptyloxyphenol**.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₂₀ O ₂	[1]
Molecular Weight	208.30 g/mol	[2]
Melting Point	60-65 °C	
Boiling Point	~307.5-312 °C	
Appearance	White to light beige crystalline powder	
Solubility	Insoluble in water; Soluble in organic solvents	[1]
pKa	~10.35 ± 0.15 (Predicted)	
LogP	4.01	

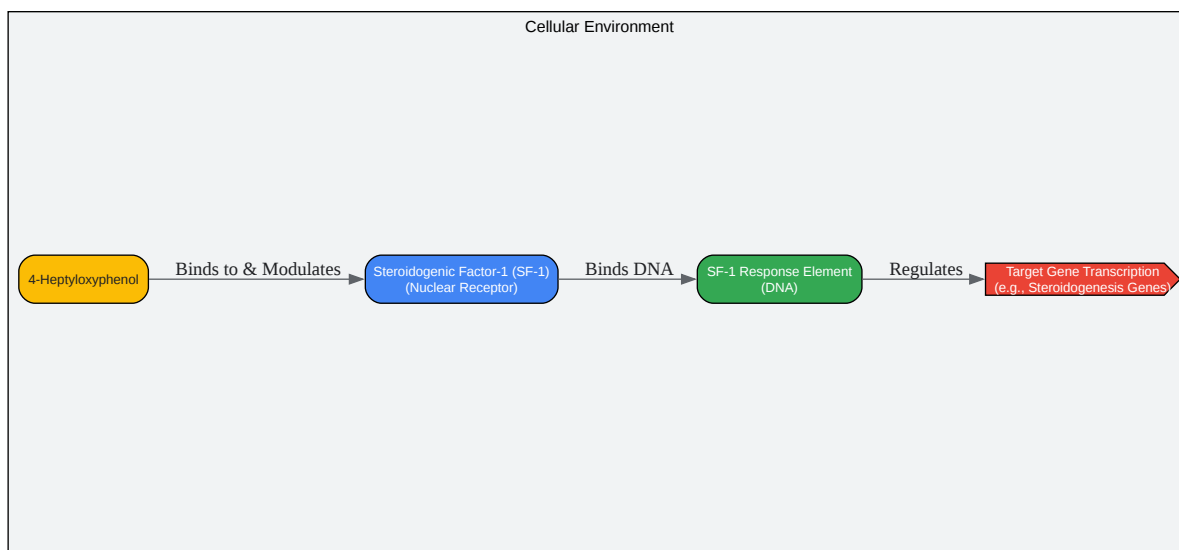
Biological Activity and Signaling Pathways

4-Heptyloxyphenol is recognized for its interaction with key cellular signaling pathways, making it a compound of interest in endocrinology and oncology research.

Modulation of Steroidogenic Factor-1 (SF-1)

4-Heptyloxyphenol is described as a selective inverse agonist or agonist of the orphan nuclear receptor Steroidogenic Factor-1 (SF-1), with a reported IC₅₀ value between 50-100 nM. SF-1 is a crucial transcription factor in the development and function of the adrenal glands and gonads. By modulating SF-1 activity, **4-Heptyloxyphenol** can influence the transcription of

genes involved in steroidogenesis. It reportedly shows no significant activity at other receptors such as estrogen, LRH-1, ROR, ERR, or Nurr receptors.

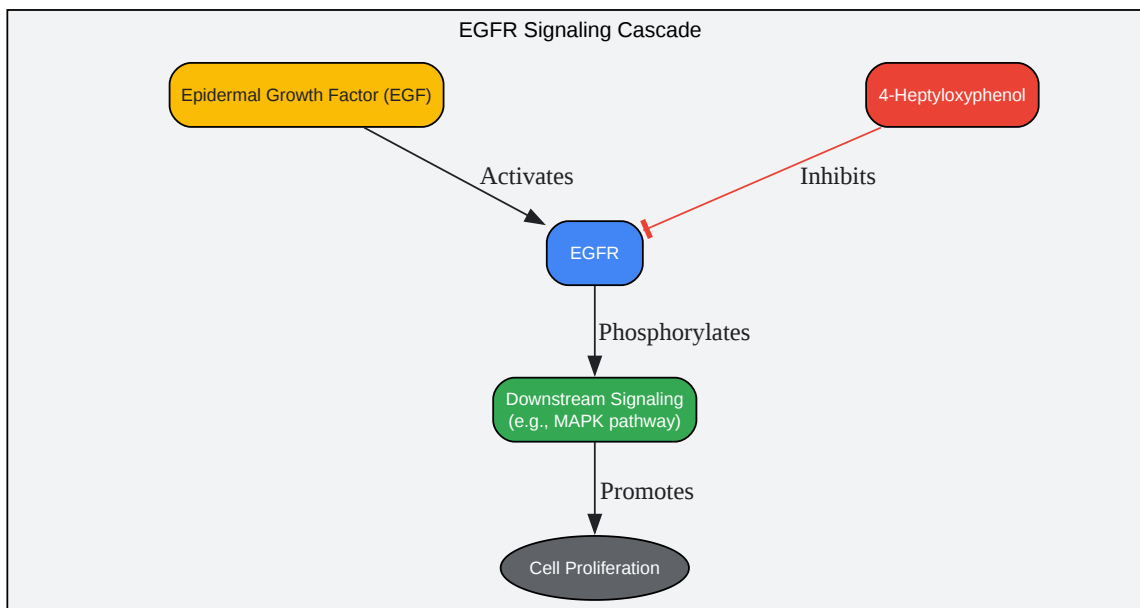


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Caption: Logical workflow of **4-Heptyloxyphenol** modulating Steroidogenic Factor-1 (SF-1) activity.

Inhibition of Epidermal Growth Factor Receptor (EGFR) Signaling

The compound has also been shown to inhibit Epidermal Growth Factor Receptor (EGFR) signaling. It binds to the protein tyrosine kinase associated with EGFR, which can lead to a decrease in cell proliferation. This mechanism is a key target in the development of anticancer therapeutics.



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Caption: Diagram showing the inhibitory effect of **4-Heptyloxyphenol** on the EGFR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the synthesis and biological evaluation of **4-Heptyloxyphenol**.

Synthesis via Williamson Ether Synthesis (General Protocol)

The Williamson ether synthesis is a common and effective method for preparing ethers. This protocol describes the synthesis of **4-Heptyloxyphenol** from hydroquinone and a suitable 1-haloheptane (e.g., 1-bromoheptane).

Materials:

- Hydroquinone (p-dihydroxybenzene)

- 1-Bromoheptane (or 1-chloroheptane)
- Sodium hydroxide (NaOH) or Potassium carbonate (K_2CO_3)
- Solvent (e.g., Ethanol, Acetone, or Dimethylformamide)
- Diethyl ether or other extraction solvent
- Hydrochloric acid (HCl), dilute solution
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate or sodium sulfate
- Standard laboratory glassware for reflux, extraction, and filtration

Procedure:

- Deprotonation: In a round-bottom flask, dissolve hydroquinone in the chosen solvent. Add a stoichiometric equivalent of a base (e.g., NaOH) to deprotonate one of the phenolic hydroxyl groups, forming the phenoxide. Using an excess of hydroquinone relative to the base can favor mono-alkylation.
- Nucleophilic Substitution: Add 1-bromoheptane to the reaction mixture. Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: After the reaction is complete, cool the mixture to room temperature. If a solid precipitate (inorganic salt) is present, it can be removed by filtration.
- Extraction: Transfer the filtrate to a separatory funnel. If the solvent is water-miscible, add water and an immiscible organic solvent like diethyl ether to extract the product. Wash the organic layer sequentially with water, dilute HCl (to neutralize any remaining base), and saturated sodium bicarbonate solution.
- Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., $MgSO_4$), filter, and remove the solvent under reduced pressure using a rotary evaporator.

- Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield pure **4-Heptyloxyphenol**.

Cytotoxicity Evaluation using MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Materials:

- Target cell line (e.g., cancer cell line for EGFR inhibition studies)
- Complete cell culture medium
- 96-well flat-bottom plates
- **4-Heptyloxyphenol** stock solution (dissolved in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Multi-well spectrophotometer (plate reader)

Procedure:

- Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 μ L of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
- Compound Treatment: Prepare serial dilutions of **4-Heptyloxyphenol** in culture medium from the stock solution. Remove the old medium from the wells and add 100 μ L of the diluted compound solutions. Include vehicle control (medium with DMSO) and untreated control wells.
- Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

- **MTT Addition:** After incubation, add 10 μL of the MTT solution to each well and incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Carefully remove the medium and add 100 μL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
- **Absorbance Measurement:** Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.
- **Data Analysis:** Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the viability against the concentration of **4-Heptyloxyphenol** to determine the IC_{50} value.

Determination of Antibacterial Activity (MIC Assay)

4-Heptyloxyphenol has demonstrated antibacterial properties. The Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.

Materials:

- Bacterial strains (e.g., *P. gingivalis*, *S. artemidis*)
- Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth)
- Sterile 96-well microtiter plates
- **4-Heptyloxyphenol** stock solution
- Positive control antibiotic
- Bacterial inoculum standardized to a specific concentration (e.g., 5×10^5 CFU/mL)

Procedure:

- **Compound Dilution:** In a 96-well plate, perform a two-fold serial dilution of **4-Heptyloxyphenol** in the broth medium to achieve a range of concentrations.

- Inoculation: Add a standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
- Incubation: Cover the plate and incubate at 37°C for 16-24 hours.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm. The reported MIC values for **4-Heptyloxyphenol** against *P. gingivalis*, *S. artemidis*, and *Str. sobrinus* are 0.10 mM, 0.21 mM, and 0.14 mM, respectively.

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